2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide
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Overview
Description
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, as well as a pyridylmethyl acetamide group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Dimethoxylation and Methylation:
Acetamide Formation: The acetamide group can be introduced by reacting the quinazolinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-pyridylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under various conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptor Function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-[6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide: Lacks the methyl group at position 2.
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-methylacetamide: Contains a methyl group on the acetamide nitrogen instead of the pyridylmethyl group.
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-aminomethyl)acetamide: Substitutes the pyridylmethyl group with an aminomethyl group.
Uniqueness
The uniqueness of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinazolinone core with dimethoxy, methyl, and pyridylmethyl groups contributes to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-22-15-9-17(27-3)16(26-2)8-14(15)19(25)23(12)11-18(24)21-10-13-4-6-20-7-5-13/h4-9H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
UNSBSMOKXYMIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=NC=C3)OC)OC |
Origin of Product |
United States |
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